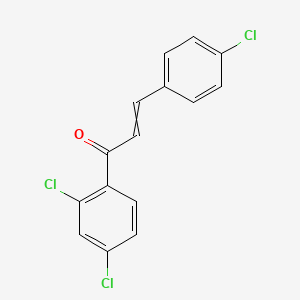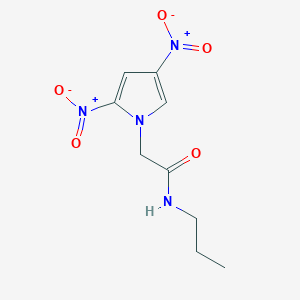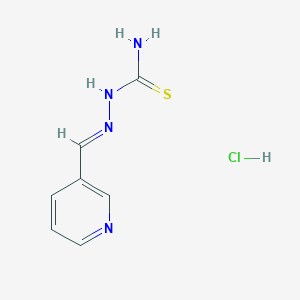
Nicotinaldehyde, thiosemicarbazone, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinaldehyde, thiosemicarbazone, monohydrochloride is a chemical compound derived from the reaction of nicotinaldehyde with thiosemicarbazide, followed by the formation of its hydrochloride salt. This compound is part of the thiosemicarbazone family, known for their diverse biological activities and pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nicotinaldehyde, thiosemicarbazone, monohydrochloride typically involves the reaction of nicotinaldehyde with thiosemicarbazide in an acidic medium. The reaction is carried out under reflux conditions, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: Nicotinaldehyde, thiosemicarbazone, monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiosemicarbazides.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, which have varied applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of nicotinaldehyde, thiosemicarbazone, monohydrochloride involves its interaction with various molecular targets:
Molecular Targets: It targets enzymes and proteins involved in cellular proliferation and survival, such as quinone reductase and GRP78.
Pathways Involved: The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
- Pyridine-2-carbaldehyde thiosemicarbazone
- Benzaldehyde thiosemicarbazone
- Acetone thiosemicarbazone
Comparison: Nicotinaldehyde, thiosemicarbazone, monohydrochloride is unique due to its specific structure, which imparts distinct biological activities. Compared to other thiosemicarbazones, it has shown higher efficacy in anticancer studies and better pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
2104-92-9 |
|---|---|
Molekularformel |
C7H9ClN4S |
Molekulargewicht |
216.69 g/mol |
IUPAC-Name |
[(E)-pyridin-3-ylmethylideneamino]thiourea;hydrochloride |
InChI |
InChI=1S/C7H8N4S.ClH/c8-7(12)11-10-5-6-2-1-3-9-4-6;/h1-5H,(H3,8,11,12);1H/b10-5+; |
InChI-Schlüssel |
YWZMCUMVZNCDGN-OAZHBLANSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=N/NC(=S)N.Cl |
Kanonische SMILES |
C1=CC(=CN=C1)C=NNC(=S)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)
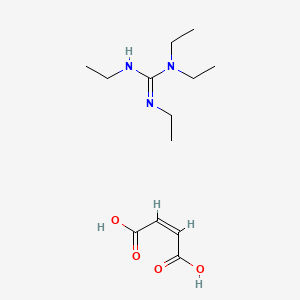
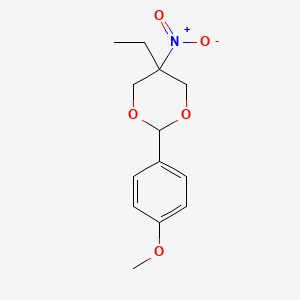
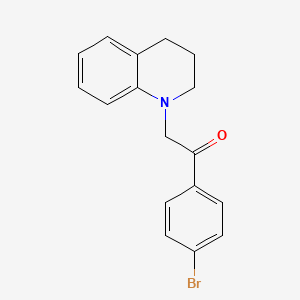
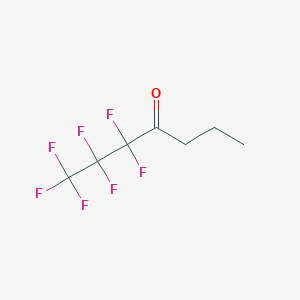
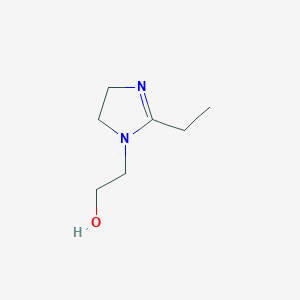
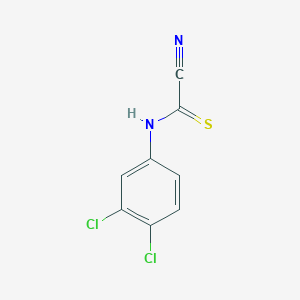
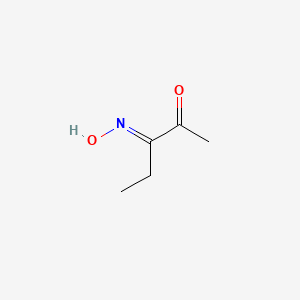
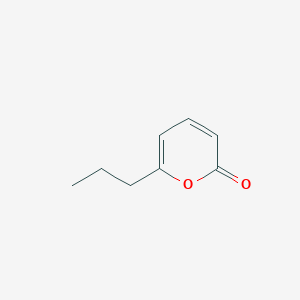
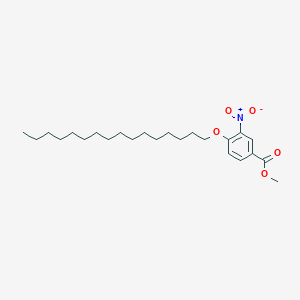
![N-[2-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14744836.png)

